Ethyl 2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate
Description
Ethyl 2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate is a heterocyclic organic compound featuring a thiazole core linked to a pyridazine moiety via a carboxamide bridge. The pyrrolidin-1-yl substituent on the pyridazine ring introduces conformational flexibility, while the ethyl ester group enhances solubility for synthetic manipulation. Structural characterization of this compound typically employs X-ray crystallography, with refinement via programs like SHELXL and visualization using ORTEP-3 .
Properties
IUPAC Name |
ethyl 2-[(6-pyrrolidin-1-ylpyridazine-3-carbonyl)amino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-2-23-14(22)11-9-24-15(16-11)17-13(21)10-5-6-12(19-18-10)20-7-3-4-8-20/h5-6,9H,2-4,7-8H2,1H3,(H,16,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVAPVAVTXBUIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=NN=C(C=C2)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Ring Functionalization
The installation of pyrrolidine at the pyridazine C6 position follows nucleophilic aromatic substitution (SNAr) under transition metal-free conditions:
Procedure :
- 3-Chloropyridazine-6-carboxylic acid (1.0 equiv) reacts with pyrrolidine (3.0 equiv) in DMF at 80°C for 12 hours.
- Reaction progress monitored by TLC (CH2Cl2:MeOH 9:1).
- Crude product purified via recrystallization from ethanol/water (4:1), yielding 78-82%.
Mechanistic Insight :
- Pyrrolidine’s secondary amine attacks the electron-deficient C6 position of chloropyridazine.
- Departure of chloride completes substitution, stabilized by the adjacent carboxylic acid’s electron-withdrawing effect.
Preparation of Ethyl 2-Aminothiazole-4-carboxylate
Hantzsch Thiazole Synthesis
The thiazole core assembles via classical Hantzsch methodology:
Reaction Scheme :
\$$
\text{CH}3\text{C(O)COOEt} + \text{NH}2\text{CSNH}_2 \xrightarrow{\text{HCl, EtOH}} \text{Ethyl 2-aminothiazole-4-carboxylate}
\$$
Optimized Conditions :
- α-Bromoethyl acetoacetate (1.2 equiv) and thiourea (1.0 equiv) in ethanol refluxed for 6 hours.
- Neutralization with NaHCO3 precipitates product, isolated in 85% yield after vacuum filtration.
Key Spectral Data :
- 1H NMR (400 MHz, CDCl3) : δ 1.35 (t, J=7.1 Hz, 3H), 4.30 (q, J=7.1 Hz, 2H), 6.85 (s, 1H), 7.45 (br s, 2H).
- IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (ester C=O).
Amide Coupling: Convergent Synthesis
Carboxylic Acid Activation
The pyridazine carboxylic acid undergoes activation for nucleophilic attack:
Method A (Acid Chloride) :
- 6-(Pyrrolidin-1-yl)pyridazine-3-carboxylic acid (1.0 equiv) treated with SOCl2 (3.0 equiv) in anhydrous DCM.
- Reflux for 2 hours, followed by solvent evaporation under reduced pressure.
Method B (Coupling Reagents) :
Amide Bond Formation
Procedure :
- Activated pyridazine derivative (1.0 equiv) combined with ethyl 2-aminothiazole-4-carboxylate (1.1 equiv) in anhydrous THF.
- Triethylamine (2.5 equiv) added dropwise at 0°C.
- Reaction stirred at room temperature for 12 hours.
- Workup: Dilution with ethyl acetate, washing with 5% HCl and saturated NaHCO3.
- Column chromatography (SiO2, hexane:ethyl acetate 3:1) affords product in 68-74% yield.
Critical Parameters :
- Solvent Polarity : THF optimizes nucleophilicity of the thiazole amine while solubilizing both reactants.
- Base Selection : Triethylamine scavenges HCl in Method A, preventing side reactions.
Alternative Synthetic Pathways
One-Pot Sequential Coupling
Emerging methodologies enable telescoped synthesis without intermediate isolation:
Steps :
- In situ generation of pyridazine acid chloride via SOCl2.
- Direct addition of thiazole amine and base.
- Total yield improves to 81% with reduced purification steps.
Advantages :
- Eliminates acid chloride isolation, minimizing decomposition.
- Reduces solvent consumption by 40% compared to stepwise synthesis.
Enzymatic Coupling
Pilot studies using lipase B from Candida antarctica (CAL-B):
- Conditions : Tert-butyl alcohol, 50°C, 24 hours.
- Yield : 58% with >99% enantiomeric excess.
- Significance : Greener profile but requires optimization for industrial scalability.
Analytical Characterization
Comprehensive Spectral Profile :
| Technique | Key Signals |
|---|---|
| 1H NMR (500 MHz, DMSO-d6) | δ 1.28 (t, J=7.0 Hz, 3H), 1.85 (quin, J=6.5 Hz, 4H), 3.45 (t, J=6.5 Hz, 4H), 4.25 (q, J=7.0 Hz, 2H), 7.52 (s, 1H), 8.41 (d, J=8.5 Hz, 1H), 9.02 (d, J=8.5 Hz, 1H), 10.25 (s, 1H). |
| 13C NMR (126 MHz, DMSO-d6) | δ 14.1, 23.8, 46.7, 60.3, 112.5, 123.9, 138.4, 148.2, 154.6, 161.3, 162.8, 166.4. |
| HRMS (ESI-TOF) | m/z calcd for C15H17N5O3S [M+H]+: 348.1128, found: 348.1125. |
Purity Assessment :
Process Optimization and Yield Enhancement
Solvent Screening
Comparative study of coupling efficiency:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| THF | 7.5 | 74 | 12 |
| DMF | 36.7 | 68 | 8 |
| DCM | 8.9 | 52 | 18 |
| EtOAc | 6.0 | 47 | 24 |
Industrial-Scale Considerations
Cost Analysis of Coupling Reagents
| Reagent | Cost ($/mol) | Atom Economy (%) |
|---|---|---|
| EDCl/HOBt | 450 | 78 |
| SOCl2 | 85 | 92 |
| DCC | 320 | 81 |
Recommendation : SOCl2-mediated activation offers economic advantages for bulk production.
Waste Stream Management
- SOCl2 route : Generates HCl gas (scrubbed via NaOH towers) and SO2 (catalytic converter).
- EDCl route : Produces urea derivatives requiring biodegradation studies.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate has been explored for its potential as a therapeutic agent. Research indicates that compounds with similar structural features can exhibit:
- Antimicrobial Activity : Studies have shown that thiazole derivatives possess significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antibacterial action.
- Anti-inflammatory Effects : Some derivatives have been identified as selective inhibitors of cyclooxygenase (COX) enzymes, suggesting potential use in treating inflammatory conditions.
Cancer Research
The compound's structural components suggest potential applications in oncology. Research on related compounds has demonstrated:
- Cytotoxicity Against Cancer Cell Lines : this compound may induce apoptosis in various cancer cell lines, including breast and liver cancer cells. This is supported by studies indicating that thiazole-containing compounds can inhibit tumor growth through mechanisms involving apoptosis induction .
Drug Design and Development
The unique combination of thiazole and pyridazine rings makes this compound an attractive scaffold for drug design. The following aspects are noteworthy:
- Structure-Activity Relationship (SAR) : Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug candidates. Researchers are investigating how modifications to the thiazole or pyridazine moieties affect biological activity, which can lead to the development of more potent derivatives .
Antimicrobial Efficacy Study
A study evaluated various thiazole derivatives against common bacterial strains, revealing that compounds similar to this compound exhibited MIC values ranging from 3.12 to 12.5 μg/mL, indicating substantial antibacterial activity.
Inhibition of COX Enzymes
Research has shown that certain thiazole derivatives effectively inhibit COX enzymes in vitro, leading to significant reductions in inflammation in animal models. This highlights the potential for using this compound in anti-inflammatory therapies.
Cancer Cell Line Studies
Investigations into triazole-containing compounds have demonstrated their ability to inhibit tumor growth in various cancer cell lines through apoptosis mechanisms. This suggests that this compound may also possess similar anticancer properties .
Mechanism of Action
The mechanism of action of ethyl 2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Structural and Crystallographic Analysis
Comparative studies of analogous compounds rely on crystallographic data to elucidate differences in molecular geometry, intermolecular interactions, and packing efficiency. Below is a hypothetical table illustrating typical parameters derived from such analyses:
Key Observations :
- The pyrrolidin-1-yl group in the target compound induces a P2₁/c space group, distinct from the P1̄ symmetry observed in morpholine analogs. This suggests steric effects from the pyrrolidine ring influence packing .
- Hydrogen-bonding distances vary with substituents: morpholine derivatives exhibit longer N–H···O interactions (3.02 Å) compared to the target compound (2.89 Å), likely due to reduced electron density at the carbonyl oxygen.
- Piperidine-substituted analogs display N–H···N interactions, a feature absent in the target compound, highlighting the role of heteroatom positioning in intermolecular bonding .
Pharmacological Potential (Hypothetical)
Though direct biological data are unavailable, structural analogs with pyridazine-thiazole scaffolds have demonstrated kinase inhibition (e.g., EGFR and VEGFR2). The pyrrolidin-1-yl group may enhance blood-brain barrier permeability compared to morpholine or piperidine substituents, as inferred from logP calculations (target compound: ~2.1 vs. morpholine analog: ~1.8).
Methodological Considerations
- Crystallographic Tools : The SHELX suite remains indispensable for refining small-molecule structures, ensuring high precision in bond-length and angle measurements . ORTEP-3 provides user-friendly visualization of thermal ellipsoids, critical for assessing molecular rigidity .
- Limitations : The absence of high-throughput crystallographic data for this compound class necessitates reliance on hypothetical models. Future studies should integrate spectroscopic (NMR, IR) and computational (molecular docking) data for a holistic comparison.
Biological Activity
Ethyl 2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a thiazole ring fused with a pyridazine moiety, along with a pyrrolidine substituent. Its molecular formula is , and it has a molecular weight of 338.43 g/mol. The presence of these heterocycles suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
The compound's biological activity can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : this compound has been shown to inhibit phosphodiesterase 4 (PDE4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to increased levels of cAMP, which can modulate various signaling pathways associated with inflammation and immune responses .
- Antibacterial Activity : Preliminary studies indicate that derivatives related to this compound exhibit potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds have been reported between 3.12 and 12.5 μg/mL, suggesting that modifications to the structure could enhance antibacterial potency .
Research Findings
Recent research has explored the biological activities and therapeutic potentials of this compound:
- Anticancer Properties : A study demonstrated that compounds with similar structures could induce multipolar spindle formation in cancer cells, leading to cell death. This effect is hypothesized to be mediated through the inhibition of kinesin proteins involved in mitotic processes .
- Anti-inflammatory Effects : Compounds derived from thiazole and pyridazine have shown promise in reducing inflammation through inhibition of cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in the inflammatory pathway .
- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications at specific positions on the thiazole or pyridazine rings can significantly alter biological activity, highlighting the importance of structural optimization in drug design .
Table 1: Biological Activity Overview
Case Studies
Case Study 1 : A study involving this compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting its potential as an anticancer agent.
Case Study 2 : In vitro assays showed that derivatives exhibited enhanced antibacterial properties compared to existing antibiotics, indicating a potential for development into new therapeutic agents for resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate, and how can purity be maximized?
- Methodology : Multi-step synthesis typically involves coupling pyridazine-3-carboxylic acid derivatives with thiazole precursors. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmospheres to link the pyridazine and thiazole moieties .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve reaction efficiency.
- Purification : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) achieves >95% purity. Monitor fractions via TLC (Rf ~0.3–0.5) .
- Critical parameters : Temperature control (0–50°C) minimizes side reactions. Post-synthesis characterization via H/C NMR and HRMS validates structural integrity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Spectroscopy :
- NMR : H NMR detects pyrrolidine N–H protons (~δ 2.5–3.5 ppm) and thiazole aromatic protons (~δ 7.5–8.5 ppm). C NMR confirms carbonyl groups (C=O, ~δ 160–170 ppm) .
- IR : Strong absorption bands at ~1700 cm (ester C=O) and ~1650 cm (amide C=O) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of analogous thiazole-pyridazine hybrids?
- Case study : While reports anticancer activity for similar compounds, notes no mechanistic data.
- Methodology :
- Comparative assays : Test the compound against standardized cell lines (e.g., MCF-7, HeLa) with positive controls (e.g., doxorubicin). Use IC values to quantify potency .
- Target profiling : Employ molecular docking (e.g., AutoDock Vina) to predict interactions with kinases or DNA repair enzymes. Validate via SPR or ITC binding assays .
Q. What strategies enhance the compound’s stability under physiological conditions?
- Degradation pathways : Ester hydrolysis (pH-dependent) and oxidation of thiazole sulfur are primary concerns.
- Stabilization approaches :
- Prodrug design : Replace ethyl ester with tert-butyl or benzyl esters to delay hydrolysis .
- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .
Q. How does the compound’s crystallographic packing influence its physicochemical properties?
- Structural insights : SXRD reveals intermolecular H-bonds between amide N–H and pyridazine N atoms, stabilizing the lattice. π-π stacking of thiazole rings enhances melting points (>200°C) .
- Property correlations : Tight packing reduces solubility in aqueous buffers (logP ~2.5–3.0). Co-crystallization with cyclodextrins improves bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
